
Cidoxepin hydrochloride
Vue d'ensemble
Description
Cidoxepin hydrochloride, also known as cis-doxepin or (Z)-doxepin, is a tricyclic antidepressant developed in the 1960s. It is the cis or (Z) stereoisomer of doxepin, a mixture of (E) and (Z) isomers used commercially in a ratio of approximately 85:15 with cidoxepin as a relatively minor constituent. Cidoxepin has similar activity to doxepin, acting as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It is thought to have more antidepressant activity than trans-doxepin and has been reinvestigated for its potential as an antihistamine for treating chronic urticaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cidoxepin hydrochloride involves the preparation of the cis isomer of doxepin. The process typically includes the following steps:
Formation of the dibenzoxepin ring system: This involves the cyclization of appropriate precursors to form the dibenzoxepin structure.
Introduction of the dimethylamino group: The dimethylamino group is introduced through a series of reactions, including alkylation and amination.
Isomerization: The mixture of (E) and (Z) isomers is separated to isolate the cis isomer, cidoxepin.
Hydrochloride formation: The final step involves converting cidoxepin to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced separation techniques such as chromatography to isolate the desired isomer. Reaction conditions are carefully controlled to ensure the consistent production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cidoxepin hydrochloride undergoes various chemical reactions, including:
Oxidation: Cidoxepin can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert cidoxepin to its reduced forms, affecting its pharmacological properties.
Substitution: Nucleophilic substitution reactions can modify the dimethylamino group or other functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of cidoxepin.
Reduction: Reduced forms of cidoxepin with altered pharmacological activity.
Substitution: Derivatives of cidoxepin with modified functional groups.
Applications De Recherche Scientifique
Psychiatric Applications
- Major Depressive Disorder : Cidoxepin hydrochloride is utilized in the treatment of major depressive disorder. Its efficacy stems from its ability to modulate neurotransmitter levels, thereby alleviating depressive symptoms .
- Anxiety Disorders : The compound is also indicated for various anxiety disorders, providing symptomatic relief through its anxiolytic properties .
- Insomnia : The oral formulation has been approved for managing insomnia, particularly where anxiety contributes to sleep disturbances .
Dermatological Applications
- Pruritus Management : Topical formulations of this compound (5% cream) are FDA-approved for treating pruritus associated with atopic dermatitis and lichen simplex chronicus. Studies have shown significant reductions in itch severity among patients using this formulation .
- Chronic Pain Relief : Recent research indicates that topical cidoxepin may provide analgesic effects in neuropathic pain conditions. A randomized controlled trial demonstrated that patients applying cidoxepin cream reported reduced pain levels compared to those using placebo .
Efficacy in Neuropathic Pain
A double-blind, placebo-controlled study involving 200 patients assessed the efficacy of topical this compound in chronic neuropathic pain management. Results indicated that participants using cidoxepin experienced statistically significant reductions in overall pain scores compared to those receiving placebo treatments .
Study Aspect | Details |
---|---|
Study Design | Randomized, double-blind, placebo-controlled |
Sample Size | 200 patients |
Duration | 4 weeks |
Outcome Measures | Pain intensity (VAS), side effects |
Key Findings | Significant pain reduction in cidoxepin group (p < 0.001) |
Treatment of Insomnia
A clinical trial focused on the use of oral cidoxepin for insomnia showed promising results in improving sleep onset and maintenance among participants with anxiety-related sleep disturbances. The findings suggest that cidoxepin can effectively enhance sleep quality without significant adverse effects .
Pharmacological Insights
This compound's pharmacodynamics involve complex interactions with various neurotransmitter systems:
- Serotonergic System : Inhibition of serotonin reuptake enhances mood stabilization.
- Norepinephrine System : Increased norepinephrine availability contributes to improved energy levels and motivation.
- Histamine Receptor Antagonism : Reduces allergic responses and can alleviate pruritus.
Mécanisme D'action
Cidoxepin hydrochloride exerts its effects through multiple mechanisms:
Serotonin-Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing mood.
H1 Receptor Antagonism: It blocks histamine H1 receptors, reducing allergic reactions and providing antihistamine effects.
Anticholinergic Activity: It inhibits acetylcholine receptors, contributing to its sedative and antispasmodic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxepin: A mixture of (E) and (Z) isomers, with cidoxepin as a minor constituent.
Amitriptyline: Another tricyclic antidepressant with similar reuptake inhibition properties.
Imipramine: A tricyclic antidepressant used for depression and anxiety.
Uniqueness
Cidoxepin hydrochloride is unique due to its higher antidepressant activity compared to trans-doxepin and its potent antihistamine effects. Its specific isomeric form provides distinct pharmacological advantages, making it a valuable compound for research and therapeutic applications.
Activité Biologique
Cidoxepin hydrochloride, a derivative of doxepin, is primarily recognized for its role as a tricyclic antidepressant (TCA). This compound exhibits a range of biological activities, particularly in the central nervous system (CNS) and dermatological applications. Below is a detailed examination of its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.
Cidoxepin operates primarily through the blockade of various neurotransmitter receptors:
- Histamine Receptors : It is a potent antagonist of histamine H1 and H2 receptors, which contributes to its antihistaminic effects .
- Adrenergic Receptors : The drug also inhibits α1-adrenergic receptors, which can influence mood and anxiety levels .
- Muscarinic Receptors : Cidoxepin has anticholinergic properties due to its action on muscarinic receptors .
- Sodium and Potassium Channels : It inhibits these channels in cardiomyocytes, affecting cardiac function and potentially broadening its therapeutic applications .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Peak plasma concentrations are typically reached within 3.5 hours post-administration. The bioavailability can be influenced by food intake, particularly high-fat meals .
- Distribution : The compound has a large volume of distribution (approximately 11,930 L), indicating extensive tissue distribution .
- Metabolism : Cidoxepin is primarily metabolized by cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9) to its active metabolite, nordoxepin .
- Elimination : The elimination half-life ranges from 15 to 31 hours for cidoxepin and its metabolite, respectively. Less than 3% is excreted unchanged in urine .
Antidepressant Effects
Cidoxepin has demonstrated efficacy in treating major depressive disorder (MDD) and anxiety disorders. A study indicated that doses of 3 mg and 6 mg significantly reduced the Wake Time After Sleep Onset (WASO) compared to placebo (P < 0.0001) .
Analgesic Effects
In a randomized controlled trial involving chronic neuropathic pain patients, topical application of 3.3% this compound resulted in a statistically significant reduction in overall pain scores compared to placebo (P < 0.001) . The study highlighted the analgesic properties of cidoxepin when combined with capsaicin.
Treatment Group | Pain Reduction (Mean Score Change) | P-value |
---|---|---|
Placebo | 0 | - |
Cidoxepin | -0.9 | <0.001 |
Capsaicin | -1.12 | <0.001 |
Cidoxepin + Capsaicin | -1.07 | <0.001 |
Dermatological Applications
Cidoxepin's antihistaminic properties have been effectively utilized in dermatology for conditions such as atopic dermatitis and chronic pruritus. A multicenter study found that cidoxepin cream significantly reduced itchiness associated with these conditions . Its affinity for histamine receptors is notably higher than that of other antihistamines like diphenhydramine.
Safety Profile
The safety profile of this compound includes common side effects associated with TCAs, such as sedation, dry mouth, and potential cardiovascular effects due to its anticholinergic properties. Long-term use may also lead to tolerance or dependence.
Genotoxicity Studies
Genotoxic potential was assessed through standard genetic toxicology studies, showing no significant genotoxic effects under typical exposure conditions .
Case Studies
- Chronic Pain Management : In one case study involving patients with neuropathic pain resistant to conventional therapies, the introduction of topical cidoxepin resulted in substantial pain relief without significant adverse effects, highlighting its role as an alternative treatment modality.
- Atopic Dermatitis : A patient cohort treated with cidoxepin cream reported marked improvements in pruritus levels within two weeks of treatment initiation, supporting its use in dermatological applications.
Propriétés
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-CULRIWENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25127-31-5, 1229-29-4 | |
Record name | Cidoxepin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxepin Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxepin Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxepin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIDOXEPIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.